D3-METHYL BENZOYLFORMATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl benzoylformate, also known as methyl phenylglyoxylate, is a chemical compound with the molecular formula C9H8O3 . It is primarily used in the synthesis of polymers with high resistance to heat and radiation . It has a molecular weight of 164.16 g/mol and appears as a colorless to pale yellow liquid with a sweet, fruity odor .

Synthesis Analysis

Methyl benzoylformate can be synthesized using an asymmetric synthesis . The synthesis starts by reacting ethylene diamine with formic acid in the presence of magnesium salt. This reaction produces heat, which causes a hydrogen bond between the hydroxyl group on the ethylene diamine molecule and the carbonyl group on formic acid. The cyclohexane ring is then added to form the desired product, methyl benzoylformate .

Molecular Structure Analysis

The minimum energy conformer of methyl benzoylformate, in which the ester group is in a Z orientation, was observed for the first time . Based on an atoms-in-molecules analysis, it contains a weak CH⋯O C hydrogen bond between the carbonyl oxygen atom of the ester group and the nearest hydrogen atom of the aromatic ring .

Chemical Reactions Analysis

Methyl benzoylformate can undergo ester hydrolysis under certain conditions . It exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks .

Physical And Chemical Properties Analysis

Methyl benzoylformate is known for its moderate solubility in water . It is primarily soluble in organic solvents such as ethanol, ether, and acetone . It has a boiling point of 251 °C and a specific gravity of 1.16 . Its refractive index is 1.53 .

作用机制

Methyl benzoylformate is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate generating benzaldehyde and carbon dioxide . The barrier heights for methyl benzoylformate and its product of enantioselective reduction, ®- (−)-methyl mandelate (MM), are 4.60 (2) and 4.54 (3) kJ mol −1, respectively .

安全和危害

未来方向

Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It acts as a photoinitiator, initiating the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . Another important application of methyl benzoylformate is as an intermediate in the synthesis of the herbicide Benzimidazolinone .

属性

CAS 编号 |

134839-87-5 |

|---|---|

分子式 |

C9H8O3 |

分子量 |

167.178 |

IUPAC 名称 |

trideuteriomethyl 2-oxo-2-phenylacetate |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |

InChI 键 |

YLHXLHGIAMFFBU-FIBGUPNXSA-N |

SMILES |

COC(=O)C(=O)C1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

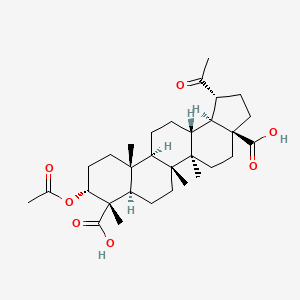

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

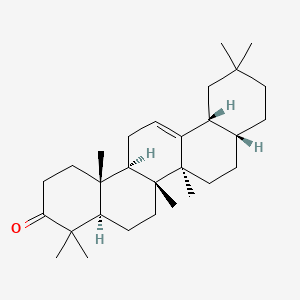

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

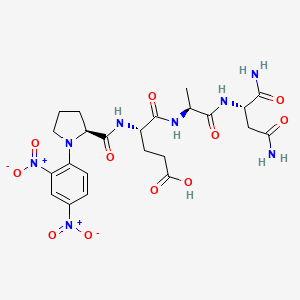

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

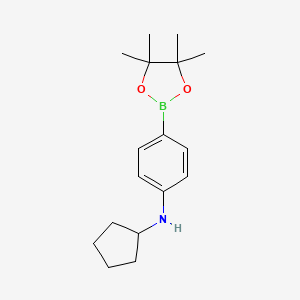

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)